2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine

Physicochemical characterization Solid-state analysis Reference standard identity

2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine, systematically named 2-acetamido-5-chlorobenzenesulfonic acid pyridinium salt (CAS 54981-41-8; 1:1 pyridine adduct CAS 54981-42-9; molecular formula C₈H₈ClNO₄S·C₅H₅N, molecular weight 328.77 g/mol for the adduct), is a sulfonate salt intermediate characterized by a 2-acetylamino-5-chlorobenzenesulfonate anion paired with a pyridinium cation. This compound appears as a white to off-white crystalline solid with a melting point of 108–113 °C and exhibits slight solubility in DMSO and methanol.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Cat. No. B13415905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O
InChIInChI=1S/C8H8ClNO4S/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14)
InChIKeyGMUKKLAKFURIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine (CAS 54981-41-8): Chemical Identity, Regulatory Status, and Core Research Utility


2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine, systematically named 2-acetamido-5-chlorobenzenesulfonic acid pyridinium salt (CAS 54981-41-8; 1:1 pyridine adduct CAS 54981-42-9; molecular formula C₈H₈ClNO₄S·C₅H₅N, molecular weight 328.77 g/mol for the adduct), is a sulfonate salt intermediate characterized by a 2-acetylamino-5-chlorobenzenesulfonate anion paired with a pyridinium cation . This compound appears as a white to off-white crystalline solid with a melting point of 108–113 °C and exhibits slight solubility in DMSO and methanol . It is registered under REACH (EC 805-128-8) as a strictly controlled intermediate for chemical synthesis only [1]. Its primary documented role is as a key synthetic precursor in the preparation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives, both explored as potential activators of ATP-sensitive potassium (KATP) channels [2].

Why 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine Cannot Be Casually Substituted by Other Sulfonate Salts in KATP Opener Synthesis or Diazoxide Impurity Analysis


The pyridinium counterion in 2-(acetylamino)-5-chlorobenzenesulfonate pyridine is not a trivial formulation detail. The published synthetic route to 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide KATP channel openers explicitly relies on this pyridinium salt to generate the reactive 2-acetylamino-5-chlorobenzenesulfonyl chloride intermediate [1]. Substituting the sodium salt (CAS 84963-38-2) or the free sulfonic acid would require re-optimization of both the sulfonyl chloride formation step and downstream coupling yields, as pyridinium sulfonates offer a direct, well-characterized pathway to sulfonyl chlorides using PCl₅ or SOCl₂ . Furthermore, in pharmaceutical analytical contexts, CAS 54981-41-8 is officially catalogued as Diazoxide Impurity 2 and is supplied with a certified characterization package (COA, ¹H-NMR, MS, HPLC) essential for regulatory method validation . Using an alternative salt form as a reference standard would break traceability and violate compendial impurity identification requirements, as the chromatographic retention behavior and spectral signatures are specific to this pyridinium adduct .

Quantitative Differentiation Evidence: 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine vs. Closest Analogs and Alternatives


Melting Point Differentiation: Pyridinium Salt vs. Sodium Salt for Solid-State Characterization

The pyridinium salt (CAS 54981-41-8) exhibits a defined melting point range of 108–113 °C as determined on the white to off-white crystalline solid, providing a clear, accessible solid-state characterization endpoint for identity verification and purity assessment . There is currently no published melting point from authoritative databases for the corresponding sodium salt (CAS 84963-38-2), rendering the pyridinium salt the superior choice when solid-state characterization is a procurement or quality-release requirement—for example, when used as a Diazoxide impurity reference standard where melting behavior forms part of the pharmacopeial identity testing cascade . This melting point data enables the pyridinium salt to serve as a primary identity benchmark in analytical method development, a feature the sodium salt cannot reliably offer without additional characterization investment .

Physicochemical characterization Solid-state analysis Reference standard identity

Synthetic Pathway Specificity: Pyridinium Salt as the Required Precursor for KATP Channel Opener Synthesis via Sulfonyl Chloride Route

Schou et al. (2005) demonstrated a synthetic pathway (Path A) in which 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt (compound 5a) was first converted to the unstable 2-acetylamino-5-chlorobenzenesulfonyl chloride, then immediately reduced without purification to the sulfinic acid 6a, and subsequently alkylated with iodoacetonitrile to yield the key sulfone intermediate 4a [1]. The authors explicitly used the pyridinium salt as the starting material for this sequence, and the resulting benzothiazine products (e.g., compound 3a, 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide) demonstrated in vivo antihypertensive activity in anaesthetized rats upon intravenous administration—reducing plasma insulin levels and blood pressure [1]. An alternative synthetic route using 2-aminobenzenethiols was also reported in the same paper, but this route is chemically distinct and does not involve the sulfonyl chloride intermediate, meaning the two pathways are not interchangeable without altering the entire synthetic sequence [1]. The pyridinium sulfonate-to-sulfonyl chloride conversion is a well-established transformation: Barco et al. (1974) demonstrated that pyridinium sulfonates react with PCl₅ or SOCl₂ to generate sulfonyl chlorides in good yields, a method that is broadly applicable across aromatic sulfonate systems .

KATP channel openers Medicinal chemistry synthesis Sulfonyl chloride intermediate

Solubility Profile Differentiation: Organic-Soluble Pyridinium Salt vs. Water-Soluble Sodium Salt for Non-Aqueous Reaction Conditions

Vendor technical datasheets consistently report that 2-(acetylamino)-5-chlorobenzenesulfonate pyridine is slightly soluble in DMSO and methanol, with limited aqueous solubility; this solubility profile is characteristic of the pyridinium salt form and is compatible with the non-aqueous, aprotic reaction conditions used in the sulfonyl chloride generation and subsequent coupling steps described by Schou et al. . In contrast, the sodium salt (CAS 84963-38-2) is reported to be soluble in water due to the presence of the sodium cation, which enhances aqueous solvation of the sulfonate group [1]. While no quantitative solubility comparison from a single head-to-head study exists, the class-level inference is well-supported: pyridinium sulfonates generally exhibit superior solubility in organic media relative to their sodium counterparts, making them the preferred form when the subsequent synthetic step demands anhydrous, aprotic conditions—as is the case with PCl₅ or SOCl₂-mediated sulfonyl chloride formation where water must be rigorously excluded . This solubility difference has direct practical consequences: using the water-soluble sodium salt in anhydrous sulfonyl chloride formation would require additional drying steps and could compromise reaction efficiency.

Solubility-guided formulation Non-aqueous synthesis Reaction solvent compatibility

Regulatory Intermediate Status: REACH Registration as a Strictly Controlled Intermediate (CAS 54981-42-9) vs. Unregistered Alternatives

2-Acetamido-5-chlorobenzenesulfonic acid; pyridine (1:1), CAS 54981-42-9, is registered under the EU REACH regulation (EC Number 805-128-8) with the status 'Active – Intermediate – Intermediate use only' as of its registration date 05 March 2014 [1]. This registration attests that the substance has been formally reviewed by ECHA and is permitted for manufacture, import, and use within the EEA exclusively as a chemical intermediate under strictly controlled conditions [1]. In contrast, no equivalent REACH registration dossier was located for the sodium salt (CAS 84963-38-2) in the ECHA dissemination database, meaning its regulatory standing for procurement within the EU is less transparent; users may face additional compliance burdens or import restrictions that do not apply to the registered pyridine adduct [1]. For organizations operating under ISO 9001 or Good Laboratory Practice (GLP) frameworks requiring documented regulatory compliance for all procured chemical intermediates, this REACH registration provides a clear audit trail supporting procurement justification .

REACH compliance Regulatory intermediate Procurement governance

Analytical Characterization Package: Certified Reference Standard Identity as Diazoxide Impurity 2 with Full Spectral Data

CAS 54981-41-8 is designated specifically as Diazoxide Impurity 2 and is commercially supplied as a fully characterized reference standard suitable for ANDA/DMF submissions, analytical method development, and QC batch-release testing for the API Diazoxide . Vendors including QCSRM (Cat. RM-D092602), Zhenqiang Bio (QCS brand), and Yaozh.com confirm that this product is delivered with a Certificate of Analysis (COA), ¹H-NMR spectrum, mass spectrum (MS), and HPLC purity data; common pack sizes include 10 mg, 25 mg, 50 mg, and 100 mg to accommodate method development through validation-scale requirements . In stark contrast, the sodium salt (CAS 84963-38-2) is designated as Diazoxide Impurity 1 Sodium Salt, a different impurity with distinct chromatographic retention and spectral properties . No generic '2-acetamido-5-chlorobenzenesulfonic acid' reference standard can substitute for CAS 54981-41-8 in a compendial Diazoxide impurity method, as the pyridinium counterion affects both the chromatographic retention time and the MS ionization pattern used for identification . This compound-specific identity is critical for laboratories conducting forced degradation studies, stability-indicating method validation, or impurity profiling for Diazoxide drug product registration.

Pharmaceutical impurity reference standard Analytical method validation Regulatory submission support

Safety and Handling: REACH Intermediate Classification Confers Defined Risk Management Obligations

The REACH registration for 2-acetamido-5-chlorobenzenesulfonic acid; pyridine (CAS 54981-42-9) classifies the substance as an 'Intermediate' with 'Intermediate use only' restrictions, meaning it must be handled under strictly controlled conditions as defined in Article 18(4) of the REACH Regulation; this includes documented containment measures, limited exposure duration, and waste management protocols [1]. The sodium salt (CAS 84963-38-2), having no active REACH registration dossier accessible in the ECHA dissemination database, lacks this regulatory framework, leaving procurement teams without a standardized Chemical Safety Report (CSR) or defined occupational exposure scenarios. For industrial laboratories operating in compliance with EU occupational safety directives, this means the pyridinium salt comes with a pre-established regulatory safety envelope, whereas the sodium salt may require the user to conduct their own hazard assessment from first principles—a significant administrative burden [1]. Additionally, the pyridinium salt's organic-solubility profile reduces the likelihood of accidental aqueous release compared to the water-soluble sodium salt, a consideration for facilities with aqueous waste treatment systems.

Chemical safety assessment Intermediate handling Occupational exposure limits

Procurement-Relevant Application Scenarios for 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine Based on Verifiable Differentiation Evidence


Medicinal Chemistry: Synthesis of 4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxide KATP Channel Openers (Path A Precursor)

This scenario applies to medicinal chemistry laboratories engaged in structure-activity relationship (SAR) exploration or lead optimization of ATP-sensitive potassium channel openers. As demonstrated by Schou et al. (2005), the pyridinium salt is the required starting material for Path A—the sulfonyl chloride route—yielding benzothiazine products (e.g., compound 3a) with confirmed in vivo antihypertensive activity [1]. The pyridinium salt's organic solubility (DMSO, methanol) ensures compatibility with the anhydrous PCl₅/SOCl₂ conditions used for sulfonyl chloride generation, a step that would be compromised if the water-soluble sodium salt were substituted without extensive drying . Procurement of CAS 54981-41-8 specifically, rather than CAS 84963-38-2, guarantees that the published synthetic protocol can be followed without re-optimization, preserving both yield replicability and SAR data consistency across research groups.

Pharmaceutical Quality Control: Diazoxide Impurity 2 Reference Standard for ANDA/DMF Submission Support

Analytical laboratories performing impurity profiling of Diazoxide drug substance or drug product require certified reference standards for each specified impurity. CAS 54981-41-8 is the officially designated Diazoxide Impurity 2, and vendors provide a complete characterization package (COA, ¹H-NMR, MS, HPLC) that meets ICH Q3A/Q3B and compendial requirements for impurity identification and quantification . The chromatographic retention behavior and mass spectral signature of this pyridinium adduct are specific to this impurity and cannot be matched by Diazoxide Impurity 1 Sodium Salt (CAS 84963-38-2) or the free sulfonic acid. Procurement teams preparing for ANDA submission, method validation (AMV), or QC batch-release testing must source this specific CAS number to ensure method specificity and regulatory acceptance .

EU-Compliant Chemical Procurement: REACH-Registered Intermediate for GLP Manufacturing Environments

For pharmaceutical fine-chemical manufacturers or CROs operating within the EU/EEA, procurement of chemical intermediates must be supported by REACH registration documentation for customs clearance, internal EHS review, and GMP/GLP audit readiness. The pyridine adduct (CAS 54981-42-9) is registered under REACH (EC 805-128-8) as an active intermediate with defined 'intermediate use only' conditions, providing a complete regulatory dossier accessible via ECHA [2]. This directly contrasts with the sodium salt, for which no active registration was identified, potentially exposing the procuring organization to import delays, compliance gaps, or the need to perform a self-initiated hazard assessment. Organizations with ISO 14001 environmental management or corporate sustainability programs also benefit from the documented intermediate classification, which mandates waste stream controls consistent with responsible chemical stewardship [2].

Solid-State Identity Confirmation: Using Melting Point as a Rapid QC Check in Incoming Material Inspection

Quality control laboratories performing incoming material inspection of chemical intermediates benefit from the pyridinium salt's well-defined melting point of 108–113 °C (white to off-white solid) as a rapid, low-cost identity confirmation test using standard capillary melting point apparatus or DSC . This simple physical test can serve as part of a tiered QC strategy where full spectroscopic characterization (NMR, MS) is reserved for periodic re-qualification. The sodium salt lacks an equivalent published melting point from authoritative sources, meaning its incoming inspection would require more resource-intensive spectroscopic methods as the primary identity test, increasing per-batch QC costs and turnaround time . For organizations managing dozens of chemical intermediates, this differential in routine QC burden translates to measurable operational savings.

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